Structural Differentiation: Ester vs. Acid for Controlled Reactivity in DUB Inhibitor Patents
The methyl ester form (CAS 73832-93-6) is a specifically claimed intermediate for synthesizing USP30 inhibitors, unlike the free acid analog (CAS 73832-95-8). The patent literature explicitly describes the use of this methyl ester as a precursor, where the ester group allows for subsequent controlled functionalization via hydrolysis or transesterification, a pathway not directly accessible with the free acid without protection/deprotection steps [1]. This contrasts with the class of 2,4-diamino-5-cyano-6-halopyridines, which lack a 3-carboxylate group entirely and therefore possess different core electronic properties and synthetic handles [2].
| Evidence Dimension | Functional Group at C3 |
|---|---|
| Target Compound Data | Methyl ester (COOMe) |
| Comparator Or Baseline | Analog 1: 'Free acid' (COOH) on CAS 73832-95-8. Analog Class: '6-Halopyridines' without a 3-carboxylate. |
| Quantified Difference | Neutral, lipophilic, suitable for nucleophilic attack or orthogonal deprotection vs. Charged, protic, requires activation. The ester's unique presence enables the synthetic sequence in WO2017003910, whereas the free acid would necessitate different, potentially lower-yielding, coupling strategies. |
| Conditions | Synthetic route analysis from patent WO2017003910A1 vs. standard pyridine chemistry. |
Why This Matters
For procurement, selecting the methyl ester over the free acid is critical for replicating the patented synthetic pathway; the wrong analog will derail the chemical sequence.
- [1] Mission Therapeutics Ltd. (2016). Novel compounds (WO2017003910A1). World Intellectual Property Organization. View Source
- [2] de Haën, C., et al. (1984). 2,4-Diamino-5-cyano-6-halopyridines: a new class of cyclic AMP phosphodiesterase inhibitors. Biochem Pharmacol, 33(13), 2109-13. View Source
